(S)-(-)-N-Benzyl-1-phenylethylamine

Beschreibung

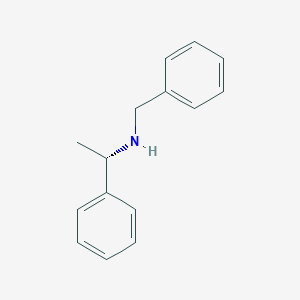

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S)-N-benzyl-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZHMSJNPCYUTB-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361450 | |

| Record name | (S)-(-)-N-Benzyl-1-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17480-69-2 | |

| Record name | (-)-N-Benzyl-1-phenylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17480-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(-)-N-Benzyl-1-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of S N Benzyl 1 Phenylethylamine in Asymmetric Synthesis

Utility as a Chiral Auxiliary in Diastereoselective Transformations

As a chiral auxiliary, (S)-(-)-N-Benzyl-1-phenylethylamine is temporarily incorporated into a prochiral substrate to direct the stereoselective formation of a new chiral center. sigmaaldrich.com This strategy is fundamental to producing enantiomerically pure compounds by controlling the stereochemical course of various chemical transformations. sigmaaldrich.combeilstein-journals.org The effectiveness of α-methylbenzylamine-type auxiliaries, such as this compound, is well-documented in the synthesis of chiral N-heterocycles through reactions like intermolecular aza-Michael additions. beilstein-journals.org

The chiral framework of this compound exerts significant stereoelectronic effects that influence the reactivity of intermediates, such as enolates, thereby guiding the approach of incoming reagents. mdpi.com This directional influence is crucial for achieving high diastereoselectivity and, consequently, high enantiomeric purity in the final product after the auxiliary is cleaved. sigmaaldrich.comresearchgate.net

The mechanism of chiral discrimination can be highly specific. For instance, in the resolution of racemic acids, the amine auxiliary forms diastereomeric salts. The less soluble salt crystallizes preferentially, allowing for separation. The stability and packing of this crystal lattice are governed by a network of weak intermolecular interactions, including hydrogen bonds and van der Waals forces. nih.gov In the case of resolving 2-chloromandelic acid with the (R)-enantiomer of N-benzyl-1-phenylethylamine, a "lock-and-key" supramolecular packing mode was observed. nih.gov This model, where corrugated hydrophobic surfaces interlock, creates a highly compact and stable crystal structure, which is a key factor in achieving effective chiral discrimination. nih.gov

The parent chiral auxiliary, (S)-1-phenylethylamine, has been successfully applied in the asymmetric synthesis of complex alkaloids. For example, it was instrumental in the synthesis of the quinolizidine (B1214090) derivative (+)-myrtine. mdpi.com Although distinct from pyrrolizidines, quinolizidines are structurally related bicyclic alkaloids, and the synthetic strategies often share common principles. The application of α-PEA derivatives demonstrates their utility in constructing such complex heterocyclic scaffolds with high stereocontrol.

Chiral auxiliaries derived from 1-phenylethylamine (B125046) are widely used in diastereoselective cyclization reactions to produce a variety of chiral heterocyclic compounds with potential biological activity. nih.gov These auxiliaries have proven effective in the synthesis of piperidin-2-ones, various lactams, and derivatives of imidazole (B134444) and indole (B1671886). nih.gov

| Heterocyclic Compound Class | Role of α-PEA Auxiliary | Reference |

| Piperidin-2-ones | Directs stereoselective cyclization reactions to form the chiral piperidine (B6355638) core. | nih.gov |

| Lactams | Used in diastereoselective reactions to create chiral β-lactams and other lactam structures. | nih.gov |

| Imidazole Derivatives | Facilitates the asymmetric synthesis of chiral imidazoles. | nih.gov |

| Indole Derivatives | Employed as a chiral auxiliary to control stereochemistry in the synthesis of complex indole alkaloids. | nih.gov |

Function as a Chiral Building Block in Complex Molecular Architectures

Beyond its role as a removable auxiliary, this compound and its parent compound can also serve as a chiral building block or synthon. In this capacity, the chiral amine's core structure is permanently integrated into the final molecular architecture, lending its inherent chirality to the target molecule. nih.govchemimpex.com This approach is particularly valuable in the synthesis of complex, biologically active molecules where the phenylethylamine fragment is a key part of the desired pharmacophore. nih.gov

The use of this compound and related chiral amines as building blocks is a critical strategy in the development of enantiomerically pure pharmaceuticals and agrochemicals. chemimpex.com Possessing the correct stereochemistry is often essential for the therapeutic efficacy and safety of a drug. nih.gov Chiral phenylethylamine derivatives have been employed as key intermediates and building blocks in the synthesis of several important pharmaceutical agents. nih.govchemimpex.com

| Pharmaceutical Agent/Intermediate | Therapeutic Area | Role of (S)- or (R)-α-PEA Derivative | Reference |

| (+)-Rivastigmine | Anti-Alzheimer's Agent | Chiral building block | nih.gov |

| (+)-NPS R-568 | Calcimimetic | Chiral building block | nih.gov |

| (R)-Ramatroban | Allergic Rhinitis / Asthma | Amine donor in a key enzymatic step | nih.gov |

| Sitagliptin | Type 2 Diabetes | Chiral auxiliary for stereoinduction | nih.gov |

| Deoxynegamycin Analog | Antibiotic Development | Used to prepare a conformationally restricted piperidine-based analog. | chemicalbook.com |

| αvβ3 Integrin Antagonist Intermediate | Drug Development | Used to prepare a key intermediate, tert-Butyl (3S)-3-{benzyl[(1R)-1-phenylethyl]amino}-3-(6-methoxypyridin-3-yl)propanoate. | chemicalbook.com |

Intermediate for Cardioprotective Drugs

While direct synthesis of cardioprotective drugs using this compound is not extensively documented, its enantiomer, (R)-(+)-N-Benzyl-1-phenylethylamine, is utilized as a key intermediate in the synthesis of αvβ3 integrin antagonists developed by Merck. αvβ3 integrin antagonists are a class of compounds that have shown potential as cardioprotective agents. Research has indicated that targeting αvβ3 integrins can attenuate cardiac hypertrophy and fibrosis, which are hallmarks of heart failure. Although the specific use of the (S)-enantiomer in this context is not detailed in the available literature, the established role of its mirror image in synthesizing these therapeutically relevant molecules highlights the importance of the N-Benzyl-1-phenylethylamine scaffold in medicinal chemistry and drug discovery.

Derivatization to Urea (B33335) Derivatives with Antimicrobial Properties

This compound has been successfully derivatized to create novel urea compounds exhibiting antimicrobial properties. In one study, a series of N,N-disubstituted urea derivatives were synthesized and screened for their activity against various bacterial and fungal strains. Specifically, compounds such as (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea and (S)-1-benzyl-3-(4-fluorophenyl)-1-(1-phenylethyl)urea, derived from this compound, demonstrated good inhibitory activity against Acinetobacter baumannii. This research underscores the potential of using this chiral amine as a scaffold to develop new antimicrobial agents.

Table 1: Antimicrobial Urea Derivatives from this compound

| Compound Name | Starting Amine | Target Microbe | Activity |

| (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea | This compound | Acinetobacter baumannii | Good Inhibition |

| (S)-1-benzyl-3-(4-fluorophenyl)-1-(1-phenylethyl)urea | This compound | Acinetobacter baumannii | Good Inhibition |

Synthesis of Conformationally Restricted Analogs

The N-benzyl group in phenethylamine (B48288) derivatives plays a crucial role in enhancing their binding affinity and functional activity at certain receptors. This has led to the exploration of conformationally restricted N-benzylphenethylamine analogues as selective receptor agonists. While specific examples detailing the use of this compound as a chiral auxiliary in the synthesis of these rigid analogues are not abundant, the principle of its application is clear. The chiral backbone of this compound can be incorporated into more complex, rigid structures to control the stereochemistry of the final molecule. This approach is valuable in designing ligands with specific conformations to map the binding requirements of receptors, such as the 5-HT2A serotonin (B10506) receptor. nih.gov The synthesis of such conformationally restricted analogues often involves the reductive amination of a phenethylamine with a benzaldehyde (B42025) derivative, a reaction where a chiral amine like this compound could be employed to introduce stereochemical control.

Involvement in Specific Asymmetric Reaction Types

Asymmetric Reduction of N-Phenylazomethines

The direct application of this compound as a catalyst or stoichiometric reagent in the asymmetric reduction of N-phenylazomethines is not well-documented in the reviewed literature. Research in this area has often focused on the use of chiral reducing agents, such as lithium aluminum hydride modified with chiral alcohols, to achieve enantioselectivity. The stereochemical outcome of these reductions is sometimes correlated to the configuration of known chiral amines, but this does not imply the direct participation of this compound in the reduction process itself.

Catalyzed Enantioselective Addition Reactions

A significant application of this compound in asymmetric synthesis is its use as a chiral auxiliary in catalyzed enantioselective addition reactions. Specifically, its lithium amide derivative, lithium (S)-N-benzyl-N-(α-methylbenzyl)amide, is a highly effective reagent for the diastereoselective conjugate addition to α,β-unsaturated esters. rsc.orgorgsyn.org This reaction provides a reliable method for the synthesis of β-amino acid derivatives with a high degree of stereocontrol. orgsyn.org

The general transformation is depicted in the following scheme:

Scheme 1: Diastereoselective Conjugate Addition of Lithium (S)-N-benzyl-N-(α-methylbenzyl)amide

The diastereoselectivity of this addition is generally high, and the resulting β-amino ester can be further manipulated, for instance, by debenzylation to yield the free β-amino acid. The predictability and robustness of this method have made it a valuable tool in the synthesis of complex molecules and natural products. The stereochemical outcome is rationalized by a well-accepted transition state model where the lithium amide coordinates to the carbonyl oxygen of the ester, and the nucleophilic addition occurs from the less hindered face.

Asymmetric Hydrogenation Reactions with Chiral Ligands

While this compound itself is not typically used directly as a catalyst, it serves as a crucial chiral precursor for the synthesis of more complex chiral ligands. These ligands, in turn, are employed in transition metal-catalyzed asymmetric hydrogenation reactions. The inherent chirality of the amine is transferred to the ligand framework, which then coordinates to a metal center, such as rhodium or ruthenium, creating a chiral catalytic environment. This environment forces the hydrogenation of a prochiral substrate, like an olefin, to proceed with a high degree of stereocontrol, yielding a chiral product with high enantiomeric excess.

A common strategy involves the derivatization of the parent amine, (S)-1-phenylethylamine, into various bidentate phosphine (B1218219) ligands. For instance, chiral phosphine-aminophosphine ligands have been synthesized from enantiomeric 1-phenylethylamine and have demonstrated high efficiency in the rhodium-catalyzed asymmetric hydrogenation of olefins, achieving near-complete conversion and high enantioselectivity. wikipedia.org Similarly, chiral 1,4-amino alcohol ligands derived from (S)-1-phenylethylamine have been effectively utilized in ruthenium-catalyzed asymmetric transfer hydrogenation of aromatic alkyl ketones. orgsyn.org

The general success of ligands derived from the parent amine underscores the potential of this compound as a scaffold for developing novel chiral ligands for asymmetric hydrogenation. The benzyl (B1604629) group on the nitrogen atom can be envisioned to provide additional steric bulk and potential for secondary interactions within the catalytic complex, which could influence the stereochemical outcome of the hydrogenation.

Table 1: Examples of Asymmetric Hydrogenation using Chiral Ligands Derived from (S)-1-Phenylethylamine

| Substrate | Catalyst/Ligand | Product Configuration | Conversion (%) | ee (%) | Reference |

| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)L*]BF₄ / Chiral phosphine-aminophosphine | (R) | >99 | 98.2 | wikipedia.org |

| Acetophenone (B1666503) | RuCl₂(PPh₃)₃ / Chiral 1,4-amino alcohol | (S) | 98 | 95 | orgsyn.org |

| 1-(4-Chlorophenyl)ethanone | RuCl₂(PPh₃)₃ / Chiral 1,4-amino alcohol | (S) | >99 | 92 | orgsyn.org |

This table is illustrative and showcases the effectiveness of chiral ligands derived from the parent amine, (S)-1-phenylethylamine, in asymmetric hydrogenation reactions.

Diastereoselective Petasis Reaction Studies

The Petasis reaction, a three-component coupling of an amine, a carbonyl compound (often an aldehyde or a ketone), and an organoboronic acid, is a powerful tool for the synthesis of substituted amines. When a chiral amine is used, the reaction can proceed with diastereoselectivity, leading to the formation of a product with a new stereocenter whose configuration is influenced by the existing stereocenter of the amine.

Studies involving this compound (referred to as (S)-N-benzyl-α-methylbenzylamine in some literature) in the Petasis reaction have been reported. In one instance, its use in a reaction with secondary amines, a carbonyl, and a boronic acid was noted to result in poor diastereoselectivity for the corresponding product. acs.org This outcome suggests that the steric hindrance presented by the bulky N-benzyl and α-methylbenzyl groups may not create a sufficiently organized transition state to effectively control the approach of the reagents and induce a high degree of diastereoselectivity.

In contrast, other chiral amines have been shown to be highly effective in the diastereoselective Petasis reaction. For example, the use of chiral secondary amines like (S)-N,α-dimethylbenzylamine in the reaction with styrenylboronic acid and glyoxylic acid has been reported to yield the corresponding amino acid product with good yield and high stereoselectivity (>95:5 d.r.). researchgate.net

Furthermore, the lithium amide of this compound, lithium (S)-N-benzyl-N-(α-methylbenzyl)amide, has been extensively studied as a chiral nucleophile in diastereoselective conjugate addition reactions to α,β-unsaturated esters. rsc.org These reactions often proceed with very high levels of diastereoselectivity, demonstrating the potent ability of the (S)-N-benzyl-N-(α-methylbenzyl)amino group to control the formation of new stereocenters in different contexts.

Table 2: Diastereoselectivity in the Petasis Reaction with Various Chiral Amines

| Chiral Amine | Boronic Acid | Carbonyl | Product Diastereomeric Ratio (d.r.) | Reference |

| (S)-N,α-Dimethylbenzylamine | Styrenylboronic acid | Glyoxylic acid | >95:5 | researchgate.net |

| (S)-1-Phenylethylamine | Allylboronic acid | Glyoxylic acid | High | nih.gov |

| This compound | (Z)-1-Alkene-1,2-diboronic ester | Glyoxylic acid | Poor | acs.org |

This table provides a comparative view of the diastereoselectivity achieved with different chiral amines in the Petasis reaction, highlighting the observed outcome with this compound.

Role in Chiral Resolution Techniques

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

The classical method of resolving racemates—mixtures containing equal amounts of enantiomers—often involves their conversion into a mixture of diastereomers. pbworks.com This is achieved by reacting the racemate with a single, pure enantiomer of another chiral compound, known as a resolving agent. pbworks.comlibretexts.org (S)-(-)-N-Benzyl-1-phenylethylamine serves as such an agent. The resulting diastereomeric salts, having different physical properties like solubility, can then be separated, often through fractional crystallization. pbworks.com Following separation, the individual enantiomers are recovered from their respective diastereomeric salts. pbworks.comlibretexts.org

This technique is a cornerstone in producing enantiopure compounds, which is crucial in fields like the pharmaceutical industry. nih.gov For instance, the resolution of racemic 2-chloromandelic acid using (R)-(+)-N-benzyl-1-phenylethylamine, the enantiomer of the subject compound, has been demonstrated to be highly efficient. researchgate.net Similarly, the resolution of 4-chloromandelic acid has been successfully carried out using (R)-(+)-N-benzyl-1-phenylethylamine. nih.gov

Mechanism of Diastereomeric Salt Crystallization

The fundamental principle behind the separation of diastereomeric salts is the difference in their crystal lattice energies, which translates to differing solubilities. When a racemic acid is reacted with this compound, two diastereomeric salts are formed: (S-acid)-(S-amine) and (R-acid)-(S-amine). Due to their different three-dimensional structures, these salts pack differently in the solid state, leading to one being less soluble than the other in a given solvent.

The less soluble diastereomeric salt will preferentially crystallize out of the solution, allowing for its separation by filtration. pbworks.com The efficiency of this process is governed by the thermodynamics of the solution, nucleation, and factors related to the crystalline state. researchgate.net The significant differences in thermophysical properties such as melting point, heat of fusion, and solubility between the less and more soluble salts are direct consequences of their distinct supramolecular interactions within the crystal lattice. nih.gov For example, in the resolution of 4-chloromandelic acid with (R)-(+)-benzyl-1-phenylethylamine, the less soluble salt had a melting point of 166.3 °C, while the more soluble salt melted at 132.0 °C. nih.gov

Comparison with Other Resolving Agents, e.g., 1-Phenylethylamine (B125046)

This compound is a derivative of the more commonly used resolving agent, 1-phenylethylamine (PEA). nih.govresearchgate.net The introduction of a benzyl (B1604629) group to the amino group of PEA creates N-benzyl-1-phenylethylamine (BPA), a modification that enhances its properties as a resolving agent. researchgate.net

In terms of resolution efficiency, BPA has demonstrated superior performance in certain cases. For example, while PEA could efficiently resolve 4-chloromandelic acid and moderately resolve 3-chloromandelic acid, it failed to resolve 2-chloromandelic acid. nih.gov However, N-benzyl-1-phenylethylamine proved to have a high resolution efficiency for 2-chloromandelic acid. researchgate.net The resolution efficiency for 4-chloromandelic acid using (R)-(+)-BPA was also found to be significantly higher than that achieved with (R)-(+)-PEA. nih.gov

Impact of Solvent and Reaction Conditions on Resolution Efficiency

The choice of solvent and the reaction conditions are critical factors that significantly influence the efficiency of chiral resolution. nih.govresearchgate.net Parameters such as the type of solvent, the amount of solvent, the molar ratio of the resolving agent to the racemate, and the filtration temperature must be optimized to achieve high diastereomeric excess and yield. nih.govresearchgate.net

The polarity of the solvent plays a crucial role in the chiral discrimination process. nii.ac.jp In the resolution of 4-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine, various solvents were screened, with absolute ethanol (B145695) being identified as the optimal choice. nih.gov The efficiency of a resolution process is often evaluated by a metric known as optical efficiency (E), which is the product of the diastereomeric excess and the yield. nih.gov In the case of 4-chloromandelic acid resolution, using solvents like 50% ethanol, 2-propanol, acetonitrile, and ethyl acetate (B1210297) resulted in high resolution efficiencies ranging from 87.5% to 93.2%. nih.gov

The molar ratio of the racemate to the resolving agent is another key parameter. For the resolution of 4-chloromandelic acid with (R)-(+)-BPA, a 1:1 molar ratio was determined to be optimal. nih.gov Furthermore, the filtration temperature and the amount of solvent are fine-tuned to maximize the precipitation of the less soluble salt while keeping the more soluble one in solution. For this specific resolution, a filtration temperature of 15 °C and a solvent amount of 1.6 mL per millimole of 4-chloromandelic acid were found to be ideal. nih.govresearchgate.net

Table 1: Effect of Solvents on the Resolution of (R,S)-4-Chloromandelic Acid with (R)-(+)-N-Benzyl-1-phenylethylamine Data sourced from a study on the resolution of 4-chloromandelic acid. researchgate.net

| Solvent | Yield (%) | Diastereomeric Purity (%) | Resolution Efficiency (E) |

|---|

Supramolecular Interactions in Chiral Discrimination

The process of chiral discrimination at the molecular level is orchestrated by a complex interplay of non-covalent interactions. researchgate.netresearchgate.net In the context of diastereomeric salt formation with this compound, these interactions dictate the stability of the crystal packing and, consequently, the difference in solubility between the diastereomers. The key interactions involved are hydrogen bonding, CH/π interactions, and van der Waals forces. nih.govresearchgate.net

The specific arrangement and strength of these interactions differ between the less soluble and more soluble diastereomeric salts, leading to the observed chiral recognition. nih.gov A "lock-and-key" assembly has been proposed as a model for the molecular packing that contributes to chiral discrimination, where hydrophobic layers with corrugated surfaces fit into each other's grooves for a compact arrangement. researchgate.netnih.gov

Analysis of Hydrogen Bonding Networks in Diastereomeric Salts

Hydrogen bonds are a dominant force in the crystal packing of diastereomeric salts. nih.gov In the salts formed between chloromandelic acid and N-benzyl-1-phenylethylamine, extensive hydrogen bonding networks are observed. nih.govresearchgate.net For instance, in the crystal structure of the less soluble salt of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine, a one-dimensional double-chain hydrogen-bonding network is formed. researchgate.netnih.gov

These networks create specific and robust connections between the constituent ions, contributing significantly to the stability of the crystal lattice. In the case of the diastereomeric salts of 4-chloromandelic acid and (R)-(+)-N-benzyl-1-phenylethylamine, the hydrogen bonding patterns differ between the less and more soluble forms, which is a key factor in their differential solubility. nih.gov The water molecule, when present, can also be well-integrated into the hydrogen-bond network, further influencing the stability of the salt. nih.gov

Role of CH/π and Van der Waals Interactions in Crystal Packing

Beyond hydrogen bonding, weaker non-covalent interactions such as CH/π and van der Waals forces play a crucial role in the stabilization and packing of the crystal structure. researchgate.netresearchgate.net CH/π interactions, which occur between a C-H bond and a π-system (like a phenyl ring), are important in organizing the aromatic groups within the crystal lattice. nih.govrsc.org

"Lock-and-Key" Supramolecular Assembly Models

The concept of a "lock-and-key" model, traditionally used to describe enzyme-substrate specificity, has been adapted to explain the chiral discrimination mechanism of N-Benzyl-1-phenylethylamine. This model is particularly relevant when this resolving agent interacts with certain racemic acids to form diastereomeric salts. The less soluble salt, which precipitates preferentially from the solution, exhibits a highly ordered crystal packing stabilized by a network of intermolecular forces.

In the resolution of 2-chloromandelic acid using the enantiomeric (R)-(+)-N-Benzyl-1-phenylethylamine, X-ray crystallography studies of the less soluble diastereomeric salt have provided direct evidence for a "lock-and-key" type of supramolecular assembly. nih.gov This assembly is characterized by a unique packing mode where the molecular structure of the resolving agent is significantly larger than that of the racemic compound. nih.gov This size difference results in the formation of hydrophobic layers with corrugated surfaces. These grooved surfaces of one layer intricately fit into the grooves of an adjacent layer, achieving a highly compact and stable crystal lattice. nih.gov

This specific and complementary packing is a significant contributor to chiral discrimination, augmenting the more commonly observed sandwich-like packing of hydrophobic layers with planar surfaces. nih.gov The stability of this arrangement is further enhanced by a combination of weak intermolecular interactions, including hydrogen bonding, CH/π interactions, and van der Waals forces. nih.gov For instance, the crystal structure of the less soluble salt of (R)-N-benzyl-1-phenylethylammonium with (R)-4-chloromandelate reveals a three-dimensional framework held together by N-H⋯O and O-H⋯O hydrogen bonds, C-H⋯π interactions, and a notable Cl⋯Cl interaction.

The preferential host-guest interactions that stabilize the less soluble salt are a direct consequence of this intricate packing. mdpi.com The "lock-and-key" model, therefore, describes a scenario where the chirality and shape of the resolving agent (the "key") are perfectly complementary to the chirality and shape of one enantiomer of the racemate (the "lock"), leading to a more stable, less soluble diastereomeric complex.

Influence of Halogen Interactions on Chiral Recognition

The presence and position of halogen atoms on the racemic compound can profoundly influence the efficiency and mechanism of chiral resolution by N-Benzyl-1-phenylethylamine. Halogen interactions, including halogen bonding and other weak electrostatic contacts, play a crucial role in the stability and selective formation of the less soluble diastereomeric salt.

Studies involving the resolution of halomandelic acids have demonstrated the importance of these interactions. While 1-phenylethylamine (PEA) is effective for resolving 4-chloromandelic acid (4-ClMA) and moderately effective for 3-chloromandelic acid, it fails to resolve 2-chloromandelic acid, highlighting the sensitivity of chiral discrimination to the halogen's position. nih.gov The introduction of a benzyl group to create N-Benzyl-1-phenylethylamine (BPA) enhances its capability as a resolving agent, partly due to its lower water solubility and its modified steric and electronic profile, which alters these crucial intermolecular interactions. nih.gov

In the resolution of 4-ClMA with (R)-(+)-N-Benzyl-1-phenylethylamine, significant differences in the thermodynamic properties of the resulting diastereomeric salts underscore the role of the chlorine atom in the crystal packing. nih.gov

| Property | Less Soluble Salt ((R)-BPA-(R)-4-ClMA) | More Soluble Salt ((R)-BPA-(S)-4-ClMA) |

|---|---|---|

| Melting Point (°C) | 166.3 | 132.0 |

| Enthalpy of Fusion (kJ/mol) | 57.41 | 52.58 |

| Solubility (g/100g ethanol) | 1.47 | 4.82 |

These differences arise from the distinct supramolecular interactions within the crystal lattices of the two diastereomers. nih.gov X-ray analysis has shown that halogen interactions contribute significantly to the stability of the less soluble salt. researchgate.net The ability of the halogen atom to participate in these specific, orientation-dependent interactions helps to "lock" the components into a more stable crystal lattice for one diastereomer over the other. This effect is a key factor in achieving effective chiral recognition and separation. The interaction can be a short contact between chlorine atoms or involve cooperative effects with other interactions like hydrogen bonds, creating a robust and selective supramolecular architecture.

Derivatization and Functionalization Strategies of S N Benzyl 1 Phenylethylamine

Synthesis of Substituted N-Benzylphenethylamine Derivatives

The synthesis of substituted N-benzylphenethylamine derivatives is a key strategy for exploring structure-activity relationships and developing new chemical entities. A primary method for achieving this is through indirect reductive amination. nih.gov This process typically involves the reaction of a substituted phenethylamine (B48288) with a substituted benzaldehyde (B42025) to form an imine, which is then reduced to the corresponding secondary amine using a reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.gov This modular approach allows for extensive variation in the substituents on both the phenethylamine and the N-benzyl portions of the molecule. nih.gov

Research has led to the creation of large libraries of these derivatives, where substitutions on the phenyl rings can dramatically influence properties such as receptor binding affinity and functional activity. nih.gov For instance, N-benzyl substitution on phenethylamine-based psychedelic compounds has been shown to significantly increase binding affinity at serotonin (B10506) 5-HT₂A receptors. nih.gov The nature and position of substituents on the N-benzyl ring can fine-tune this activity, demonstrating that this part of the molecule plays a crucial role in its interaction with biological targets. nih.gov

Other synthetic methodologies include the zirconium-catalyzed hydroaminoalkylation of alkenes with secondary amines like (S)-N-benzyl-1-phenylethylamine to produce α-arylated amines. Further derivatization can be achieved through asymmetric aza-Michael additions using chiral lithium amides derived from N-benzyl-1-phenylethylamine. mdpi.com

Table 1: Examples of Synthesized N-Benzylphenethylamine Derivatives and Method

| Derivative Class | General Synthetic Method | Purpose of Derivatization |

|---|---|---|

| 4-Substituted-N-(2-hydroxybenzyl)phenethylamines | Reductive Amination | Exploration of 5-HT₂A receptor activity |

| N-(2,3-methylenedioxybenzyl)phenethylamines | Reductive Amination | Structure-activity relationship studies |

| α-Arylated Amines | Zirconium-Catalyzed Hydroaminoalkylation | Synthesis of complex amine structures |

Enantiodifferentiated Derivatization for Stereochemical Elucidation

(S)-(-)-N-Benzyl-1-phenylethylamine is a valuable tool for determining the absolute configuration of other chiral molecules, particularly racemic acids. This process, known as chiral resolution, relies on the principle of enantiodifferentiated derivatization. When the chiral amine is reacted with a racemic mixture of a chiral acid, it forms a pair of diastereomeric salts.

These diastereomers possess different physical properties, most notably different solubilities. This difference allows for the selective crystallization of the less soluble salt, effectively separating it from the more soluble one. nih.govresearchgate.net A well-documented example is the resolution of racemic 2-chloromandelic acid using the (R)-enantiomer of N-benzyl-1-phenylethylamine, a process whose principles are directly applicable to the (S)-enantiomer. nih.govmdpi.com

The mechanism of this chiral discrimination has been investigated through X-ray crystallography of the resulting diastereomeric salt crystals. nih.gov These studies reveal a highly organized supramolecular structure stabilized by a network of intermolecular interactions, including hydrogen bonds and CH/π interactions. nih.govresearchgate.net The efficient packing of the molecules in the crystal lattice is described by a "lock-and-key" model, where the specific three-dimensional shapes of the chiral amine and one enantiomer of the acid fit together more compactly than the other pair, leading to the formation of the less soluble salt. nih.govresearchgate.net This process not only separates the enantiomers but also allows for the elucidation of their stereochemistry.

Application in Chiral Derivatizing Agents (CDAs) for Enantiomeric Purity Determination

Beyond chiral resolution, this compound functions as an effective Chiral Derivatizing Agent (CDA). The primary purpose of a CDA is to convert a mixture of enantiomers, which are otherwise indistinguishable by many analytical techniques, into a mixture of diastereomers. These diastereomers can then be readily distinguished and quantified. This is a crucial step in determining the enantiomeric excess (e.e.) or enantiomeric purity of a chiral sample.

The diastereomeric derivatives formed by reacting a chiral analyte with this compound are amenable to analysis by common chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC): Diastereomers have different physical and chemical properties, resulting in different interactions with the stationary and mobile phases in an HPLC column. google.com This allows for their separation into distinct peaks on a chromatogram. The area under each peak is proportional to the concentration of that diastereomer, enabling the precise calculation of the original enantiomeric ratio of the analyte. google.com Standard, non-chiral HPLC columns can be used for this separation, making the method widely accessible.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In NMR spectroscopy, the chemical environment of each nucleus influences its resonance frequency. In a mixture of enantiomers, the corresponding nuclei are chemically equivalent and produce identical signals. However, after derivatization with a single enantiomer of a CDA like this compound, the resulting diastereomers are no longer mirror images. chemicalbook.com Their nuclei are in different chemical environments and will therefore exhibit distinct signals (different chemical shifts) in the NMR spectrum. chemicalbook.comchemicalbook.com By integrating the areas of these separated signals, one can accurately determine the relative abundance of each diastereomer, and thus the enantiomeric purity of the original substrate.

Table 2: Analytical Techniques for Chiral Analysis using this compound as a CDA

| Analytical Technique | Principle of Separation/Distinction | Information Obtained |

|---|---|---|

| HPLC | Differential interaction of diastereomers with stationary/mobile phases leads to different retention times. google.com | Quantitative separation and measurement of diastereomer concentrations. |

Computational and Theoretical Studies on S N Benzyl 1 Phenylethylamine

Molecular Modeling and Conformational Analysis

(S)-(-)-N-Benzyl-1-phenylethylamine is a chiral amine that serves as a valuable resolving agent and a structural backbone for pharmacologically active compounds. Molecular modeling and conformational analysis provide critical insights into its three-dimensional structure, which is essential for understanding its function.

The introduction of a benzyl (B1604629) group to the amino group of phenylethylamine (PEA) to form N-benzyl-1-phenylethylamine (BPA) significantly alters its physical and chemical properties. nih.govresearchgate.net This modification, for instance, reduces its solubility in water, which is an advantageous property for a resolving agent as it facilitates easier recovery after the resolution process. nih.govresearchgate.net

Computational tools are indispensable in the design of new ligands and drugs based on the N-benzylated phenethylamine (B48288) scaffold. researchgate.net Molecular docking and modeling studies help predict the binding conformations of these molecules with their biological targets, thereby accelerating the development of new therapeutic agents. researchgate.netmorressier.com

Crystallographic studies of diastereomeric salts formed between N-benzyl-1-phenylethylamine and racemic compounds offer a direct view of the molecule's conformation in the solid state. nih.govresearchgate.netnih.gov These analyses reveal the specific packing arrangements and intermolecular interactions that stabilize the crystal lattice, providing a basis for understanding chiral recognition at the molecular level. researchgate.netnih.govsigmaaldrich.com

Interactive Table: Physicochemical Properties of this compound

Users can sort the data by clicking on the column headers.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇N | nih.gov |

| Molecular Weight | 211.30 g/mol | nih.gov |

| Appearance | Colorless to light yellow liquid | lookchem.com |

| Boiling Point | 171 °C at 15 mmHg | chemicalbook.com |

| Density | 1.01 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.564 | sigmaaldrich.com |

| Optical Activity | [α]20/D +38°, neat | sigmaaldrich.com |

Mechanistic Insights into Chiral Recognition and Discrimination

The primary application of this compound as a chiral resolving agent is fundamentally dependent on its ability to discriminate between the enantiomers of a racemic compound. Computational studies have shed light on the intricate mechanisms governing this process.

When this compound is reacted with a racemic acid, it forms a pair of diastereomeric salts with different physical properties, such as solubility. This difference is the key to their separation. nih.gov The mechanism of chiral discrimination is rooted in the subtle differences in the stability of the crystal structures of these diastereomeric salts. nih.gov

Structure-Activity Relationship (SAR) Studies of N-Benzyl Phenethylamine Derivatives

Structure-activity relationship (SAR) studies of N-benzyl phenethylamine derivatives have been a major focus of research, particularly in the context of their interaction with serotonin (B10506) receptors, specifically the 5-HT₂ₐ and 5-HT₂c subtypes. nih.govacs.orgdrugbank.com These studies systematically explore how modifications to the chemical structure of these compounds influence their biological activity.

A key finding is that the addition of an N-benzyl group to the phenethylamine core can dramatically enhance both the binding affinity and functional activity at these receptors, a significant improvement over simple N-alkyl substitutions which tend to diminish activity. nih.gov The nature and position of substituents on both the phenethylamine and the N-benzyl rings play a critical role in modulating this activity. nih.govresearchgate.net For instance, nonpolar substituents like halogens and alkyl groups on the 4-position of the phenethylamine ring have been shown to increase affinity. nih.gov

Extensive research has led to the synthesis and evaluation of a large number of derivatives, revealing that while some general trends can be identified, the structure-activity relationships can be complex and sometimes unpredictable. nih.gov

Interactive Table: SAR Findings for N-Benzyl Phenethylamine Derivatives at 5-HT₂ₐ Receptors

This table summarizes the effects of different structural modifications on receptor binding and activity.

| Compound Derivative | Modification | Effect on 5-HT₂ₐ Receptor | Reference |

| N-(2-methoxy)benzyl-2C-I | N-(2-methoxy)benzyl substitution | Dramatically improved binding affinity and functional activity | nih.gov |

| Compound 8b | Specific structural variation | Highest affinity (0.29 nM) in a series of 48 compounds | nih.govacs.orgdrugbank.com |

| Compound 1b | Specific structural variation | Most potent agonist (0.074 nM) with high selectivity | nih.govacs.orgdrugbank.com |

| Compound 6b | Specific structural variation | Showed 100-fold selectivity in binding assays | nih.govacs.orgdrugbank.com |

| 4-cyano substituted derivatives | Cyano group at the 4-position | Can lead to high selectivity for the 5-HT₂ₐ receptor | nih.gov |

| N-(2,3-methylenedioxybenzyl) derivatives | Methylenedioxy group on N-benzyl | Generally increases selectivity | nih.gov |

In silico modeling has become a powerful tool for predicting the functional activity of N-benzyl phenethylamine derivatives. acs.orgnih.gov These computational methods allow for the high-throughput screening of virtual compounds, helping to prioritize synthetic efforts and providing insights into their potential biological targets. biorxiv.orgresearchgate.net

Functional molecular activity modeling has successfully predicted the overlap of drug targets for novel N-benzyl-2-phenylethylamine (NBPEA) derivatives with those of known serotonergic and antiglutamatergic hallucinogens. acs.orgnih.gov This suggests that these new compounds may share similar mechanisms of action. Furthermore, these models have been used to associate specific derivatives with potential hallucinogenic-like effects and other psychoactive properties. biorxiv.orgresearchgate.net Techniques such as 2D and 3D quantitative structure-activity relationship (QSAR) modeling, including comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), are employed to build predictive models based on the chemical structures and biological activities of a series of compounds. nih.gov

The integration of computational analysis with behavioral studies, often using animal models like zebrafish, has provided a deeper understanding of the psychoactive effects of N-benzyl phenethylamine derivatives. acs.orgnih.govresearchgate.net By applying artificial intelligence and machine learning algorithms to behavioral data, researchers can classify compounds into distinct clusters based on their observed effects. acs.orgnih.govresearchgate.net

These computational approaches have identified several behavioral profiles for NBPEA derivatives, including:

Anxiogenic/hypolocomotor: causing anxiety and reduced movement. acs.orgnih.govresearchgate.net

Behaviorally inert: having little to no observable effect on behavior. acs.orgnih.govresearchgate.net

Anxiogenic/hallucinogenic-like: producing anxiety along with behaviors indicative of a hallucinogenic state. acs.orgnih.govresearchgate.net

Anxiolytic/hallucinogenic-like: reducing anxiety while also inducing hallucinogenic-like behaviors. acs.orgnih.govresearchgate.net

These analyses have also drawn parallels between the behavioral signatures of some NBPEA derivatives and those of conventional hallucinogens. acs.orgnih.gov Crucially, these studies link specific structural modifications to distinct behavioral and neurochemical outcomes, such as alterations in locomotion, anxiety-like states, and the turnover of key neurotransmitters like serotonin and dopamine (B1211576) in the brain. nih.govresearchgate.netbiorxiv.org

Interactive Table: Computationally Derived Behavioral Classifications of NBPEA Derivatives

This table shows the classification of various N-benzyl-2-phenylethylamine derivatives based on computational analysis of their effects in zebrafish.

| Derivative Cluster | Compounds | Observed Behavioral Profile | Reference |

| Anxiogenic/Hypolocomotor | 24H-NBF, 24H-NBOMe, 34H-NBF | Induce anxiety and reduce locomotion | acs.orgnih.govresearchgate.net |

| Behaviorally Inert | 34H-NBBr, 34H-NBCl, 34H-NBOMe | No significant behavioral effects | acs.orgnih.govresearchgate.net |

| Anxiogenic/Hallucinogenic-like | 24H-NBBr, 24H-NBCl, 24H-NBOMe(F) | Induce anxiety and hallucinogenic-like states | acs.orgnih.govresearchgate.net |

| Anxiolytic/Hallucinogenic-like | 34H-NBOMe(F) | Reduce anxiety and induce hallucinogenic-like states | acs.orgnih.govresearchgate.net |

Advanced Research Perspectives and Future Directions

Development of Novel Chiral Catalysts and Ligands Incorporating the (S)-(-)-N-Benzyl-1-phenylethylamine Scaffold.

The rigid and well-defined stereochemistry of this compound makes it an excellent scaffold for the design of novel chiral catalysts and ligands. These catalysts are instrumental in transferring chirality to a wide range of substrates with high efficiency and selectivity.

Researchers have successfully synthesized a variety of chiral ligands derived from this amine. For instance, chiral aminonaphthols prepared through a Betti-type reaction involving (S)-α-phenylethylamine have been used in the enantioselective addition of organozinc reagents to aldehydes, yielding products with good enantioselectivity. mdpi.com Similarly, new oxidatively stable ligands derived from (S)-N-benzylproline have been developed for use in Ni(II)-Schiff base complexes, which are valuable in the asymmetric synthesis of functionalized amino acids. beilstein-journals.org These ligands often feature bulky substituents to enhance stereoselectivity and prevent unwanted side reactions like oxidative dimerization. beilstein-journals.org

The development of cooperative catalysis systems, where a chiral organocatalyst works in tandem with a transition metal, has also seen significant progress. For example, the combination of a chiral Lewis base with a palladium catalyst has enabled the asymmetric benzylation of azomethine ylides, providing access to α-benzyl-substituted α-amino acid derivatives with excellent enantioselectivity. nih.govnih.gov

Table 1: Examples of Chiral Ligands/Catalysts Derived from this compound and Their Applications

| Ligand/Catalyst Type | Application | Key Findings |

| Chiral Aminonaphthols | Enantioselective addition of Et₂Zn and alkynyl-Zn to ferrocencarbaldehyde | Gave the (R)-isomer of the product with good yield and enantioselectivity. mdpi.com |

| (S)-N-benzylproline-derived Ni(II)-Schiff base complexes | Asymmetric synthesis of functionalized amino acids | Bulky substituents prevent unwanted oxidative dimerization and enhance stereoselectivity. beilstein-journals.org |

| Chiral Lewis base/Palladium catalyst system | Asymmetric benzylation of azomethine ylides | Produces α-benzyl-substituted α-amino acid derivatives with excellent enantioselectivity. nih.gov |

| NHC/Ruthenium cooperative catalysis | Asymmetric redox benzylation of enals | Yields 3,3'-disubstituted oxindoles with high enantioselectivities (up to 99% ee). nih.gov |

Integration of this compound in Multi-Component Reactions for Enhanced Efficiency.

Multi-component reactions (MCRs) offer a powerful strategy for building molecular complexity in a single step from simple starting materials. The incorporation of chiral components like this compound into MCRs allows for the direct synthesis of complex chiral molecules with high atom economy and efficiency. mdpi.com

A notable example is the Ugi reaction, a four-component reaction that can be rendered asymmetric by using a chiral amine. organic-chemistry.org While the direct use of this compound in standard Ugi reactions is a subject of ongoing research, its parent amine, (S)-α-phenylethylamine, has been successfully employed in variations like the Kabachnik–Fields condensation to produce optically active α-aminophosphonates. mdpi.com This highlights the potential for developing novel MCRs that leverage the stereochemical information of the this compound scaffold. The development of phenol (B47542) Ugi-Smiles systems, where a Smiles rearrangement drives the reaction to completion, further expands the scope of these reactions for the N-arylation of primary amines. organic-chemistry.org

Exploration of New Asymmetric Synthesis Pathways and Methodologies.

The quest for novel and more efficient asymmetric transformations continues to drive innovation in organic synthesis. This compound and its derivatives are at the forefront of this exploration, serving as key chiral auxiliaries and catalysts in a variety of new methodologies.

One area of active research is the development of asymmetric benzylation reactions. nih.govunibo.it Recent advancements include the use of synergistic catalysis, combining a chiral Lewis acid with an achiral palladium catalyst, for the enantioselective benzylation of imine esters. nih.gov This method has proven effective for a range of benzylic electrophiles. Another innovative approach involves the cooperative catalysis of N-heterocyclic carbenes (NHCs) and ruthenium for the asymmetric redox benzylation of enals, leading to the formation of valuable 3,3'-disubstituted oxindoles with excellent enantioselectivity. nih.gov

Furthermore, reductive amination using chiral (phenyl)ethylamines as directing groups has been shown to be a highly effective method for achieving high diastereoselectivity in the synthesis of complex chiral amines. researchgate.net This strategy has been successfully applied in the synthesis of potent pharmaceutical agents. researchgate.net

Challenges and Opportunities in Large-Scale Enantioselective Production.

While laboratory-scale synthesis of enantiomerically pure compounds using this compound is well-established, translating these methods to large-scale industrial production presents significant challenges. These include the cost and availability of chiral catalysts, the efficiency of the reaction under process conditions, and the separation and purification of the final product. beilstein-journals.org

One major hurdle is the often-high loading of expensive transition metal catalysts required for many asymmetric transformations. Research is focused on developing more active catalysts that can be used in lower concentrations. Dynamic kinetic resolution (DKR) is a promising strategy to overcome the 50% theoretical yield limit of traditional kinetic resolutions. beilstein-journals.org In DKR, the undesired enantiomer is racemized in situ, allowing for its conversion to the desired product. Studies on the DKR of (±)-1-phenylethylamine have investigated various parameters, such as the type of acyl donor and catalyst loading, to optimize the process for multigram scale production. beilstein-journals.org

The development of continuous-flow processes offers another avenue for improving the efficiency and scalability of enantioselective synthesis. Flow chemistry can provide better control over reaction parameters, leading to higher yields and selectivities, and can facilitate easier product isolation.

Table 2: Challenges and Opportunities in Large-Scale Production

| Challenge | Opportunity |

| High catalyst loading and cost | Development of highly active catalysts, catalyst recycling strategies. |

| 50% yield limitation in kinetic resolution | Implementation of dynamic kinetic resolution (DKR) to achieve theoretical yields of 100%. beilstein-journals.org |

| Batch processing limitations | Transition to continuous-flow processes for improved efficiency and scalability. |

| Product separation and purification | Development of efficient crystallization and chromatography techniques. |

Q & A

Q. Basic Research Focus

- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H .

- Polarimetry : Measures specific rotation ([α] = -40°), validated against reference standards .

- NMR Spectroscopy : Distinguishes diastereomers via splitting patterns in H and C spectra. For ambiguous cases, 2D NMR (e.g., NOESY) clarifies spatial arrangements .

- Mass Spectrometry : Confirms molecular weight (211.30 amu) and fragmentation patterns .

How can researchers mitigate contradictions in toxicity data for this compound?

Advanced Research Focus

Discrepancies in toxicity studies (e.g., LD values: 980 mg/kg oral in rabbits vs. 730 mg/kg dermal) may arise from metabolic differences or impurities. To resolve this:

- Purity Assessment : Use GC-MS or HPLC to rule out contaminants .

- In Silico Modeling : Predict metabolic pathways using tools like ADMET Predictor™.

- In Vivo Studies : Compare results across species and administration routes .

What experimental precautions are critical when handling this compound?

Q. Basic Research Focus

- Skin/Eye Protection : Use nitrile gloves and goggles; flush eyes with water for 15 minutes upon contact .

- Ventilation : Work in a fume hood to avoid inhalation (vapor pressure: 0.5 mm Hg at 20°C) .

- Storage : Keep at 2–8°C in airtight containers to prevent oxidation .

- First Aid : Administer activated charcoal for ingestion and seek immediate medical attention .

How can reaction conditions be optimized to minimize racemization during synthesis?

Advanced Research Focus

Racemization risks increase at elevated temperatures or in protic solvents. Strategies include:

- Temperature Control : Maintain reactions below 40°C .

- Solvent Selection : Use aprotic solvents (e.g., THF, DCM) to stabilize intermediates .

- Catalyst Screening : Test chiral catalysts like BINAP-Ru complexes for asymmetric induction .

- Kinetic Monitoring : Use inline FTIR or Raman spectroscopy to detect racemization in real time .

What methodologies are suitable for studying the compound’s interactions with CNS receptors?

Q. Advanced Research Focus

- Radioligand Binding Assays : Use H-labeled analogs to quantify affinity for dopamine or serotonin receptors .

- Molecular Dynamics Simulations : Model docking interactions using software like AutoDock Vina .

- In Vivo Electrophysiology : Measure neuronal activity changes in rodent models .

How can researchers validate the compound’s role as a chiral auxiliary in asymmetric synthesis?

Q. Advanced Research Focus

- Diastereomeric Excess (de) Analysis : Compare de values in reactions with/without the auxiliary using H NMR .

- X-ray Crystallography : Resolve crystal structures of intermediates to confirm stereochemical outcomes .

- Kinetic Resolution Studies : Monitor enantioselectivity (e.g., ) in kinetic resolutions .

What are the challenges in scaling up enantioselective synthesis, and how can they be addressed?

Q. Advanced Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.